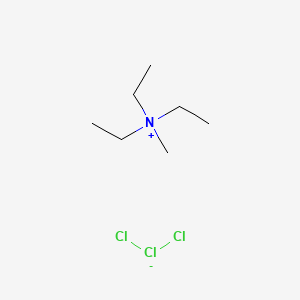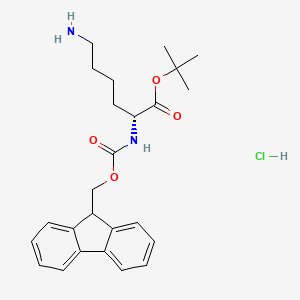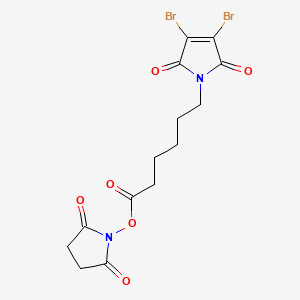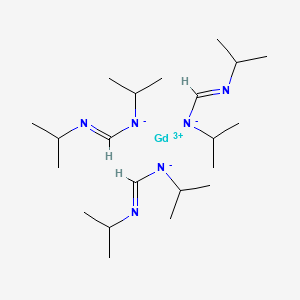
Triethyl-methylammonium trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl-methylammonium trichloride (TMT) is an organochloride compound that is used in various scientific research applications. It is a quaternary ammonium salt with the molecular formula C6H15NCl3. This compound has been studied extensively and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
Triethyl-methylammonium trichloride has been used in various scientific research applications. It has been used in biochemistry and molecular biology studies to study protein-protein interactions, protein folding, and enzyme catalysis. It has also been used in cell biology research to study cell adhesion, signal transduction, and cell migration. In addition, it has been used in neuroscience research to study synaptic plasticity and neuronal development.
作用机制
Triethyl-methylammonium trichloride is an inhibitor of protein-protein interactions. It binds to the hydrophobic pockets of proteins and prevents them from interacting with other proteins. This prevents the formation of complexes and can be used to study protein-protein interactions in vitro.
Biochemical and Physiological Effects
Triethyl-methylammonium trichloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. It has also been found to inhibit the production of certain enzymes and proteins, such as proteases, kinases, and phosphatases. In addition, it has been found to inhibit the uptake of certain ions, such as calcium and magnesium.
实验室实验的优点和局限性
The main advantage of using Triethyl-methylammonium trichloride in lab experiments is its ability to inhibit protein-protein interactions. This makes it ideal for studying protein-protein interactions in vitro. However, it can also have some disadvantages. For example, it can be toxic at high concentrations and can cause cell death. In addition, it can also interfere with other biochemical reactions.
未来方向
There are several potential future directions for research on Triethyl-methylammonium trichloride. One potential direction is to further study its effects on cell signaling and cell migration. Another potential direction is to study its effects on neurological processes, such as synaptic plasticity and neuronal development. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to study the effects of drugs on biochemical and physiological processes.
合成方法
Triethyl-methylammonium trichloride can be synthesized from the reaction of triethylmethylamine (TEMA) and hydrochloric acid (HCl). The reaction is carried out in an anhydrous environment to prevent the formation of water. The reaction produces a white solid that is then purified and dried. The resulting product is Triethyl-methylammonium trichloride.
属性
InChI |
InChI=1S/C7H18N.Cl3/c1-5-8(4,6-2)7-3;1-3-2/h5-7H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQYOSNSCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)